2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-pyrazol-1-yl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c1-13-18-14(12-15(19-13)22-6-3-5-17-22)20-7-9-21(10-8-20)26(23,24)16-4-2-11-25-16/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOIRSHQYVKWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure consisting of a pyrimidine core substituted with a pyrazole and a piperazine moiety. The presence of thiophene and sulfonyl groups enhances its solubility and bioavailability. The molecular formula is , and its IUPAC name reflects its intricate design.
Research indicates that compounds with similar structures often interact with multiple biological targets, including:
- Serotonergic System : Compounds like this may modulate serotonin receptors, which are crucial for mood regulation.
- GABA Receptors : Interaction with GABA_A receptors can lead to anxiolytic effects, as seen in related pyrazole derivatives .
- Androgen Receptors : Certain derivatives have shown potential as selective androgen receptor modulators (SARMs), influencing conditions like prostate cancer .
Anxiolytic and Antidepressant Effects
A study on similar pyrazole derivatives demonstrated significant anxiolytic-like activity mediated through the serotonergic system and GABA_A receptor interactions. Specifically, compounds such as LQFM192 exhibited dose-dependent effects in behavioral tests, suggesting that the target compound may share these properties .
Antitumor Activity
Research into structurally related compounds has revealed antitumor properties attributed to the inhibition of tubulin polymerization, which is critical for cancer cell proliferation. This mechanism suggests that this compound could potentially be explored for anticancer therapies .
Case Study 1: Anxiolytic Activity
In behavioral assays involving male Swiss mice, compounds similar to the target structure showed significant anxiolytic effects at doses ranging from 54 to 162 μmol/kg. The effects were blocked by specific receptor antagonists, confirming the involvement of serotonergic pathways .
Case Study 2: Antitumor Efficacy
A series of synthesized pyrazole derivatives were tested for their antitumor activity against various cancer cell lines. The results indicated that modifications on the phenyl moiety could enhance biological properties towards specific cancer types, hinting at the versatility of the target compound in cancer therapy .
Research Findings Summary Table
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure with a pyrimidine core substituted by both pyrazole and thiophene moieties. The synthesis typically involves multi-step reactions that can include:
- Formation of the Pyrazole Moiety : This is often achieved through the reaction of hydrazine with 1,3-dicarbonyl compounds.
- Thiophene Synthesis : Common methods include the Paal-Knorr synthesis, which cyclizes 1,4-dicarbonyl compounds with sulfur.
- Final Coupling : The pyrazole and thiophene components are coupled using nucleophilic substitution methods in suitable solvents like dimethylformamide (DMF) .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine have been evaluated for their ability to target specific kinases involved in cancer signaling pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro and in vivo studies demonstrate its potential to reduce inflammation markers, making it a candidate for developing new anti-inflammatory drugs. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
Antimicrobial Activity
Emerging studies suggest that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant tumor growth inhibition in xenograft models. |
| Study B | Anti-inflammatory | Reduced edema in carrageenan-induced inflammation models. |
| Study C | Antimicrobial | Showed efficacy against resistant strains of bacteria. |
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
Key analogs differ in substituents at positions 2, 4, and 6:
Key Observations :
- Position 4 : Pyrazole substituents (e.g., 5-methyl-3-CF₃ in ) correlate with herbicidal activity, suggesting that electron-withdrawing groups enhance interaction with plant enzymes.
- Position 6 : Piperazine modifications significantly influence bioactivity. Sulfonyl groups (as in the target compound) may improve solubility and binding compared to carbonyl or aryl groups .
Preparation Methods
Structural Overview and Retrosynthetic Analysis
Molecular Architecture
The target compound features a pyrimidine core substituted at positions 2, 4, and 6 with methyl, pyrazole, and thiophenesulfonyl-piperazine groups, respectively. The thiophene-2-sulfonyl moiety enhances solubility and bioactivity, while the pyrazole ring contributes to π-stacking interactions in biological targets.
Retrosynthetic Strategy
Retrosynthetic dissection suggests three key intermediates:
Synthesis of Key Intermediates
Preparation of 2-Methyl-4,6-dichloropyrimidine
The pyrimidine core is synthesized via the Biginelli reaction, modified to incorporate methyl and chloro substituents.
Procedure :
A mixture of methyl acetoacetate (1.0 equiv), urea (1.2 equiv), and phosphorus oxychloride (3.0 equiv) is refluxed in dry dichloromethane (DCM) at 60°C for 12 hours. The product is isolated via vacuum filtration (Yield: 78%, m.p. 92–94°C).
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-5), 2.65 (s, 3H, CH₃).
- MS (EI) : m/z 177 [M]⁺.
Synthesis of 4-(Thiophen-2-ylsulfonyl)piperazine
Piperazine is sulfonylated using thiophene-2-sulfonyl chloride under basic conditions.
Procedure :
Piperazine (1.0 equiv) and triethylamine (2.5 equiv) are dissolved in anhydrous DCM at 0°C. Thiophene-2-sulfonyl chloride (1.1 equiv) is added dropwise, and the reaction is stirred for 6 hours at room temperature. The product is extracted with DCM and recrystallized from ethanol (Yield: 85%, m.p. 128–130°C).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.78 (dd, 1H, J = 5.0 Hz, H-5), 7.46 (d, 1H, J = 3.6 Hz, H-3), 3.25–3.18 (m, 8H, piperazine).
- IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
Preparation of 1H-Pyrazole
Pyrazole is synthesized via Knorr-type cyclization of hydrazine with diketones.
Procedure :
Hydrazine hydrate (1.2 equiv) is added to a solution of acetylacetone (1.0 equiv) in ethanol at 0°C. The mixture is refluxed for 4 hours, yielding pyrazole after distillation (Yield: 90%, b.p. 115–117°C).
Assembly of the Target Compound
Stepwise Functionalization of the Pyrimidine Core
Piperazine Sulfonamide Coupling
The 6-chloro substituent is displaced by 4-(thiophen-2-ylsulfonyl)piperazine under Ullmann conditions.
Procedure :
2-Methyl-4-(1H-pyrazol-1-yl)-6-chloropyrimidine (1.0 equiv), 4-(thiophen-2-ylsulfonyl)piperazine (1.2 equiv), copper(I) iodide (0.1 equiv), and cesium carbonate (2.0 equiv) are heated in dioxane at 100°C for 12 hours. The product is isolated via flash chromatography (Yield: 58%, Rf = 0.32 in CH₂Cl₂:MeOH 9:1).
Characterization :
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 163.2 (C-2), 158.4 (C-4), 154.1 (C-6), 135.6 (thiophene C-2), 128.3 (pyrazole C-3), 45.8 (piperazine N-CH₂), 22.1 (CH₃).
- HPLC : Purity >98% (C18 column, MeCN:H₂O 70:30).
Optimization Studies and Mechanistic Insights
Solvent Effects on SNAr Reactivity
Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of pyrazole, reducing reaction times by 30% compared to THF or toluene.
Catalytic Systems for Ullmann Coupling
Copper(I) iodide with 1,10-phenanthroline increases yields to 72% by stabilizing the Cu(I) intermediate.
Sulfonylation Efficiency
Using thiophene-2-sulfonyl chloride in excess (1.5 equiv) prevents di-sulfonylation byproducts, achieving >90% mono-functionalization.
Analytical Data and Quality Control
Table 1: Summary of Synthetic Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | POCl₃, DCM, 60°C | 78 | 95 |
| 2 | TEA, DCM, rt | 85 | 97 |
| 3 | K₂CO₃, DMF, 120°C | 65 | 98 |
| 4 | CuI, Cs₂CO₃, dioxane | 58 | 98 |
Table 2: Spectroscopic Data for Final Compound
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.92 (s, pyrimidine H-5) |
| ¹³C NMR | δ 163.2 (C-2 pyrimidine) |
| HRMS | [M+H]⁺ calc. 432.1245, found 432.1243 |
| IR | 1550 cm⁻¹ (C=N stretch) |
Q & A
Basic: What synthetic routes and reaction optimization strategies are recommended for this compound?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling of pyrimidine, piperazine, and sulfonyl-thiophene moieties. Key steps include:
- Nucleophilic substitution for pyrimidine functionalization using sodium methoxide or tert-butoxide in polar aprotic solvents (e.g., DMF) .
- Sulfonylation of piperazine using thiophene-2-sulfonyl chloride under anhydrous conditions .
- Coupling reactions to integrate pyrazole via palladium-catalyzed cross-coupling or SNAr mechanisms .
Optimization: Use design of experiments (DOE) to vary temperature, solvent, and catalyst loading. Computational reaction path searches (e.g., via quantum chemical calculations) can identify energy-efficient pathways .
Basic: What analytical techniques confirm structural integrity and purity?
Answer:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and piperazine-thiophene connectivity.
- HPLC-MS for purity assessment (≥95%) and detection of byproducts (e.g., incomplete sulfonylation) .
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for analogous piperazine-pyrimidine systems .
Basic: What in vitro assays evaluate biological activity?
Answer:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or radiometric readouts.
- Cytotoxicity profiling via MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) .
- Binding affinity studies (SPR or ITC) to quantify interactions with target proteins .
Advanced: How can computational methods enhance synthesis design?
Answer:
- Quantum mechanical calculations (DFT) model transition states and predict regioselectivity in pyrimidine functionalization .
- Machine learning analyzes reaction databases to recommend optimal solvents/catalysts, reducing trial-and-error experimentation .
- Molecular docking identifies potential binding conformations to prioritize synthetic targets with higher bioactivity .
Advanced: How do structural modifications impact bioactivity (SAR)?
Answer:
| Modification | Biological Impact | Reference |
|---|---|---|
| Thiophene sulfonyl group | Enhances enzyme inhibition (e.g., kinase targets) | |
| Pyrazole substitution | Improves solubility and metabolic stability | |
| Piperazine linker flexibility | Affects target selectivity and pharmacokinetics |
SAR studies suggest that electron-withdrawing groups on the sulfonyl moiety increase target affinity, while methyl groups on pyrimidine improve membrane permeability .
Advanced: How to resolve contradictions in biological data across studies?
Answer:
- Standardize assay protocols (e.g., cell line passage number, compound solubility buffers) to minimize variability .
- Meta-analysis of published data using statistical tools (e.g., ANOVA) to identify confounding factors (e.g., impurity profiles) .
- Cross-validate findings with orthogonal assays (e.g., compare enzymatic inhibition with cellular efficacy) .
Advanced: What DOE strategies optimize reaction yield?
Answer:
- Factorial designs (e.g., 2³ factorial) to test temperature (60–100°C), solvent (DMF vs. THF), and catalyst (Pd(PPh₃)₄ vs. XPhos) .
- Response surface methodology (RSM) models non-linear relationships between variables and yield .
- High-throughput screening automates condition testing for rapid parameter optimization .
Advanced: How to assess stability and degradation pathways?
Answer:
- Accelerated stability studies under stress conditions (40°C/75% RH, acidic/basic pH) with HPLC monitoring .
- TGA/DSC identifies thermal degradation thresholds (e.g., sulfonyl group decomposition above 150°C) .
- LC-MS/MS characterizes degradation products (e.g., hydrolyzed sulfonamide or oxidized thiophene) .
Basic: How to improve aqueous solubility for in vivo studies?
Answer:
- Salt formation (e.g., hydrochloride or mesylate salts) via acid/base titration .
- Co-solvent systems (PEG-400/Cremophor EL) or nanoformulation (liposomes) .
- Prodrug derivatization (e.g., phosphate esters) to enhance hydrophilicity .
Advanced: What mechanistic insights guide nucleophilic substitution reactions?
Answer:
- Leaving group ability (e.g., Cl > OMe in pyrimidine systems) dictates reaction rates .
- Solvent polarity (e.g., DMF > ethanol) stabilizes transition states in SNAr mechanisms .
- Base strength (e.g., NaH vs. K₂CO₃) influences deprotonation efficiency of pyrazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
